molecular formula C12H23NO2 B7572745 3-(3-Ethylpiperidin-1-yl)oxan-4-ol

3-(3-Ethylpiperidin-1-yl)oxan-4-ol

Cat. No. B7572745
M. Wt: 213.32 g/mol
InChI Key: XVICTMDAKGGWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethylpiperidin-1-yl)oxan-4-ol, also known as 4-Oxo-3-(3-ethyl-1-piperidinyl)-tetrahydro-2H-pyran-4-ol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(3-Ethylpiperidin-1-yl)oxan-4-ol is not yet fully understood. However, studies have suggested that it may act by modulating the activity of various neurotransmitters and ion channels in the central nervous system, including GABA, glutamate, and voltage-gated calcium channels.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Ethylpiperidin-1-yl)oxan-4-ol can produce a range of biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory activity, anticonvulsant activity, and sedation. It has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs with similar activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3-Ethylpiperidin-1-yl)oxan-4-ol is its high potency and selectivity for its target receptors and ion channels. This makes it a valuable tool for studying the underlying mechanisms of pain and neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions of the desired concentration.

Future Directions

There are several potential future directions for research on 3-(3-Ethylpiperidin-1-yl)oxan-4-ol. One area of interest is the development of new drugs based on this compound for the treatment of pain and neurological disorders. Another area of research is the elucidation of its mechanism of action and the identification of its target receptors and ion channels. Additionally, further studies are needed to investigate its potential side effects and toxicity in humans.

Synthesis Methods

3-(3-Ethylpiperidin-1-yl)oxan-4-ol can be synthesized using a multi-step process, starting with the reaction of 3-ethylpiperidine with 2,3-epoxy-1-propanol. This reaction produces 3-(3-ethylpiperidin-1-yl)oxirane, which can be further reacted with water to form 3-(3-ethylpiperidin-1-yl)oxan-4-ol. The purity and yield of the final product can be improved using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(3-Ethylpiperidin-1-yl)oxan-4-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models, making it a promising candidate for the development of new drugs for the treatment of pain and neurological disorders.

properties

IUPAC Name

3-(3-ethylpiperidin-1-yl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-2-10-4-3-6-13(8-10)11-9-15-7-5-12(11)14/h10-12,14H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVICTMDAKGGWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C2COCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethylpiperidin-1-yl)oxan-4-ol

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